(Z)-nonacos-20-en-12-one
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Overview
Description
(Z)-nonacos-20-en-12-one is an organic compound that belongs to the class of long-chain alkenones It is characterized by a nonacosane backbone with a double bond at the 20th carbon and a ketone functional group at the 12th carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-nonacos-20-en-12-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available long-chain alkenes and ketones.
Formation of the Double Bond: The double bond at the 20th carbon is introduced through a Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde.
Ketone Formation: The ketone functional group at the 12th carbon is introduced through oxidation reactions, such as the use of Jones reagent or PCC (Pyridinium chlorochromate).
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Catalytic Hydrogenation: To selectively reduce other functional groups while preserving the double bond.
Column Chromatography: For purification of the final product to achieve high purity levels required for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(Z)-nonacos-20-en-12-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The double bond can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The ketone group can participate in nucleophilic addition reactions, forming alcohols or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Grignard reagents (RMgX) for nucleophilic addition to the ketone group.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Alcohols and other derivatives.
Scientific Research Applications
(Z)-nonacos-20-en-12-one has several applications in scientific research, including:
Chemistry: Used as a model compound for studying long-chain alkenones and their reactivity.
Biology: Investigated for its potential role in biological membranes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (Z)-nonacos-20-en-12-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The double bond and ketone functional group play crucial roles in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-nonacos-20-en-12-one: The trans isomer of (Z)-nonacos-20-en-12-one, differing in the configuration of the double bond.
Nonacosane: A saturated hydrocarbon with a similar carbon backbone but lacking the double bond and ketone group.
Nonacosanone: A ketone with a similar carbon backbone but without the double bond.
Uniqueness
This compound is unique due to the presence of both a double bond and a ketone functional group, which confer distinct chemical and biological properties. Its specific configuration (Z) also differentiates it from its trans isomer (E), leading to different reactivity and interactions in various applications.
Properties
Molecular Formula |
C29H56O |
---|---|
Molecular Weight |
420.8 g/mol |
IUPAC Name |
(Z)-nonacos-20-en-12-one |
InChI |
InChI=1S/C29H56O/c1-3-5-7-9-11-13-14-15-16-17-18-20-22-24-26-28-29(30)27-25-23-21-19-12-10-8-6-4-2/h15-16H,3-14,17-28H2,1-2H3/b16-15- |
InChI Key |
RRCYAZYOJVXDGQ-NXVVXOECSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
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